An In-Depth Technical Guide to a Key Heterocyclic Building Block for Modern Drug Discovery
An In-Depth Technical Guide to a Key Heterocyclic Building Block for Modern Drug Discovery
To the intended audience of researchers, scientists, and drug development professionals: This guide addresses the inquiry for "4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester." Following a comprehensive search of chemical databases and literature, a registered CAS number for this specific isomeric configuration could not be identified, suggesting it is not a commonly available reagent.
However, a closely related and synthetically crucial isomer, 6-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester , is well-documented and commercially available. This guide will focus on this vital analog, providing in-depth technical information pertinent to its application in contemporary research and development.
Technical Guide: 6-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester
CAS Number: 945863-21-8[1]
Synonyms: N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, 2-(Methylcarbamoyl)pyridine-5-boronic acid pinacol ester[1]
Executive Summary & Strategic Importance
6-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[2] Its strategic value lies in the convergence of three key chemical features within a single, stable molecule: a pyridine core, a boronic acid pinacol ester, and a methylcarbamoyl group.
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The Pyridine Core: A ubiquitous scaffold in pharmaceuticals, the pyridine ring's nitrogen atom acts as a hydrogen bond acceptor and can influence aqueous solubility, metabolic stability, and target-binding affinity.[2]
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The Boronic Acid Pinacol Ester: This functional group is a cornerstone of modern organic synthesis, primarily serving as a versatile coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] The pinacol ester form offers enhanced stability and handling properties compared to the free boronic acid, mitigating issues like dehydration to boroxines and protodeboronation.[4][5]
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The Methylcarbamoyl Group: This moiety provides a valuable handle for molecular recognition, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This dual nature allows for fine-tuning of pharmacokinetic properties and enables specific, potent interactions within biological targets.
This guide provides a detailed overview of the compound's properties, a validated synthetic workflow, a protocol for its application in Suzuki-Miyaura coupling, and insights into its role in constructing complex molecular architectures for drug discovery.
Physicochemical & Spectroscopic Data
The precise characterization of this reagent is fundamental to its effective use and the reproducibility of experimental results. The data presented below is consolidated from commercial suppliers and spectroscopic databases.
| Property | Value | Source(s) |
| CAS Number | 945863-21-8 | [1][6] |
| Molecular Formula | C₁₃H₁₉BN₂O₃ | [6][] |
| Molecular Weight | 262.11 g/mol | [1][] |
| Appearance | White to pale cream powder/crystals | [1][8] |
| Melting Point | 113-115 °C | [1] |
| Purity (Typical) | ≥96% | [1] |
| Storage Conditions | Inert atmosphere, 2-8 °C | [] |
Spectroscopic Data: While specific spectra are batch-dependent, the expected NMR signals provide a critical quality control checkpoint.
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¹H NMR: The proton NMR spectrum is the primary method for structural confirmation. Key expected signals include the pyridine ring protons (typically in the aromatic region, ~7.5-9.0 ppm), the N-H proton of the amide (a broad singlet), the N-methyl protons (a singlet or doublet, depending on coupling), and the characteristic singlet for the 12 equivalent protons of the pinacol group (~1.3 ppm).
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¹¹B NMR: Boron-11 NMR is a powerful tool for assessing the integrity of the boronic ester. A single, relatively sharp resonance in the range of δ 20-35 ppm is indicative of a pure, tetracoordinate boronic ester. The presence of other signals could indicate hydrolysis to the boronic acid or other boron-containing impurities.[9]
Synthesis & Mechanistic Considerations
The synthesis of substituted pyridinylboronic esters is a well-established field, with several strategic approaches available. The most common and scalable methods involve the introduction of the boron moiety onto a pre-functionalized pyridine ring.
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the C-B bond, pointing to a halogenated pyridine precursor. The methylcarbamoyl group can be installed prior to borylation.
Recommended Synthetic Protocol
This two-step protocol outlines the synthesis from commercially available 5-bromopicolinic acid.
Step 1: Amidation of 5-Bromopicolinic Acid
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Reaction Setup: To a solution of 5-bromopicolinic acid (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or DMF) at 0 °C, add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq).
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Amine Addition: After stirring for 15 minutes, add a solution of methylamine (2.0 M in THF, 1.2 eq) dropwise, maintaining the temperature at 0 °C.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction for completion by TLC or LC-MS.
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Work-up & Isolation: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 5-bromo-N-methylpicolinamide, can be purified by column chromatography or recrystallization.
Step 2: Miyaura Borylation
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Reaction Setup: In a flask purged with an inert atmosphere (Nitrogen or Argon), combine 5-bromo-N-methylpicolinamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and a strong, non-aqueous base such as potassium acetate (KOAc, 3.0 eq).
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Catalyst Addition: Add a palladium catalyst system. A highly effective and commonly used system is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 3 mol%).
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Solvent & Temperature: Add a dry, degassed aprotic solvent such as Dioxane or DMSO. Heat the reaction mixture to 80-100 °C.
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Reaction Progression: Stir the reaction at temperature for 6-24 hours, monitoring for the disappearance of the starting material by LC-MS or GC-MS.
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Work-up & Isolation: Cool the reaction to room temperature and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate under reduced pressure. The residue can then be purified by silica gel column chromatography (using a gradient of hexanes/ethyl acetate) to yield 6-(methylcarbamoyl)pyridine-3-boronic acid pinacol ester as a solid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to form C(sp²)-C(sp²) bonds, a foundational transformation in the synthesis of biaryl and heteroaryl compounds.[3]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling with a generic aryl or heteroaryl halide (Ar-X). Optimization of the catalyst, ligand, base, and solvent is often necessary for challenging substrates.
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Reaction Setup: To a reaction vessel, add the aryl halide (Ar-X, 1.0 eq), 6-(methylcarbamoyl)pyridine-3-boronic acid pinacol ester (1.2-1.5 eq), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq).
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Solvent Addition: Add a degassed solvent system. Common choices include a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DME/H₂O).
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Catalyst System: Add the palladium catalyst (1-5 mol%). For many applications, Pd(PPh₃)₄ is effective. For more challenging couplings, particularly with aryl chlorides, more advanced catalyst systems using ligands like SPhos or XPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precursor may be required.[10]
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Reaction Conditions: Thoroughly degas the mixture (e.g., by three vacuum/inert gas backfill cycles). Heat the reaction to 80-110 °C with vigorous stirring until the starting halide is consumed (monitor by LC-MS or TLC).
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Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude product is then purified by column chromatography or recrystallization to yield the desired biaryl product.
Causality in Protocol Design
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Choice of Base: The base plays a critical role in activating the boronic ester for transmetalation to the palladium center.[4] Stronger bases (e.g., K₃PO₄) are often required for less reactive coupling partners.
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Solvent System: The presence of water is often beneficial, aiding in the dissolution of the base and facilitating the catalytic cycle.
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Degassing: The removal of oxygen is crucial as it can oxidatively deactivate the Pd(0) active catalyst, leading to failed or low-yielding reactions.
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Ligand Choice: The phosphine ligand stabilizes the palladium center and modulates its reactivity. Electron-rich, bulky ligands are generally more effective for coupling unreactive substrates like aryl chlorides.[10]
Safety & Handling
As a professional in a laboratory setting, adherence to standard safety protocols is paramount.
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Hazard Identification: This compound is an irritant. Standard hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11]
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent hydrolysis of the boronic ester.[]
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.
Conclusion
6-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester is a valuable and versatile reagent for the synthesis of complex, nitrogen-containing molecules. Its stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for drug discovery programs aiming to generate novel biaryl and heteroaryl scaffolds. A thorough understanding of its properties, synthetic routes, and reaction mechanisms, as outlined in this guide, is essential for its successful implementation in the laboratory.
References
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Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling Reagents: Advancing Synthesis with Pyridine Boronic Acid Pinacol Esters. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Retrieved from [Link]
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Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3633. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. Retrieved from [Link]
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NextSDS. (n.d.). 6-(tert-Butyloxycarbonylamino) pyridine-3-boronic acid pinacol ester. Retrieved from [Link]
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Wang, C., & Biscoe, M. R. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153. Available at: [Link]
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Thermo Fisher Scientific. (n.d.). 6-(N-Boc-methylamino)pyridine-3-boronic acid pinacol ester, 95% 1 g. Retrieved from [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1288-1300. Available at: [Link]
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Qiu, D., Zhang, Y., & Wang, J. (2014). Direct synthesis of arylboronic pinacol esters from arylamines. Organic Chemistry Frontiers, 1, 422-425. Available at: [Link]
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Thomas, A. A., et al. (2016). Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440-4443. Available at: [Link]
Sources
- 1. 945863-21-8 Cas No. | 6-(Methylcarbamoyl)pyridine-3-boronic acid, pinacol ester | Apollo [store.apolloscientific.co.uk]
- 2. nbinno.com [nbinno.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CAS 945863-21-8 | 8H60-1-Y2 | MDL MFCD08458483 | 6-(Methylcarbamoyl)pyridine-3-boronic acid, pinacol ester | SynQuest Laboratories [synquestlabs.com]
- 8. 6-(N-Boc-methylamino)pyridine-3-boronic acid pinacol ester, 95% 250 mg | Buy Online [thermofisher.com]
- 9. rsc.org [rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. static.cymitquimica.com [static.cymitquimica.com]
